Structural Differentiation: Prolonged Target Residence via Unique Water-Shielded Hydrogen Bond
Zandelisib exhibits a unique binding mode to PI3Kδ, forming a water-shielded hydrogen bond with Lys779 of the p110δ catalytic subunit. In surface plasmon resonance and cellular washout assays, zandelisib demonstrates sustained PI3Kδ inhibitory activity and a more gradual decrease in cell growth inhibition, whereas idelalisib, parsaclisib, and duvelisib lose activity upon wash-out [1]. The crystal structure of the zandelisib-PI3Kδ complex was resolved at 2.5 Å resolution, confirming this distinct binding interaction [2]. This prolonged residence time is a key differentiator from comparators like idelalisib and duvelisib, which lack this hydrogen bond [3].
| Evidence Dimension | Target residence time / washout resistance |
|---|---|
| Target Compound Data | Sustained PI3Kδ inhibitory activity and gradual decrease in cell growth inhibition after washout |
| Comparator Or Baseline | Idelalisib, parsaclisib, duvelisib: lost PI3Kδ inhibitory activity and showed decreased cell growth inhibitory activity upon wash-out |
| Quantified Difference | Zandelisib: sustained activity; comparators: activity lost |
| Conditions | Surface plasmon resonance (SPR) using Biacore and cellular washout experiments with NanoBRET |
Why This Matters
This unique binding mechanism translates directly to a longer duration of action, which underpins the clinically validated intermittent dosing schedule and differentiated safety profile.
- [1] Kunieda K, et al. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects. Am J Cancer Res. 2025. View Source
- [2] Larvol. zandelisib (ME-401) Drug Profile. View Source
- [3] Documents Delivered. Summary of Kunieda K, et al. 2025. View Source
